1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve detailing the steps, reagents, and conditions necessary to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the reactions that the compound can undergo, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This would involve discussing properties like the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Non-racemic Atropisomeric (Thio)ureas as Anion Receptors
A study on non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas explored their use as neutral enantioselective anion receptors for amino acid derivatives. Contrary to expectations, association constants were smaller with thioureas than with corresponding ureas, a discovery attributed to differences in conformation and intramolecular hydrogen bonding, which could have implications in bifunctional organocatalysis (Roussel et al., 2006).
Antimicrobial Activity of Urea and Thiourea Derivatives
The synthesis of novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine (an intermediate of valsartan) showed significant in vitro antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Vedavathi et al., 2017).
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity
Research into the cytotoxic effects and DNA-topoisomerase inhibitory activity of new asymmetric ureas and thioureas revealed promising antiproliferative action against Ehrlich carcinoma and K562 human leukemia cells. These findings suggest the therapeutic potential of these compounds in cancer treatment (Esteves-Souza et al., 2006).
Molecular Structure and Computational Studies
A study on the molecular structure and computational analysis of 2-((2-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol and its monomer and dimer forms using DFT calculations illuminated the compound's photochromic nature and intramolecular hydrogen bonding. The research also explored its potential in developing new antitumor agents, demonstrating the compound's NLO properties and its stable complex formation with CDK2, suggesting inhibitory effects against this enzyme (Karakurt et al., 2016).
Anticancer Activity of Urea Derivatives
Another study focused on the synthesis and antiproliferative evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines. Compounds in this series demonstrated significant anticancer activity, offering a new avenue for the development of potential BRAF inhibitors for cancer therapy (Feng et al., 2020).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, new reactions, potential applications, etc.
properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-5-6-12(8-11(10)2)21-13(18-19-20-21)9-16-15(22)17-14-4-3-7-23-14/h3-8H,9H2,1-2H3,(H2,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVWRNNOTUMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea |
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